2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a phenyl ring substituted with two methoxy groups, an oxadiazole ring, and a thiophene ring. These structural features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the oxadiazole and thiophene rings. The electron-donating methoxy groups on the phenyl ring could have interesting effects on the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich and electron-poor regions in its structure. The oxadiazole ring is electron-deficient and could be susceptible to nucleophilic attack. The methoxy-substituted phenyl ring, on the other hand, is electron-rich and could undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give it both hydrophilic and hydrophobic properties. Its melting point, boiling point, solubility, and other properties would need to be determined experimentally .
Scientific Research Applications
-
3,4-Dimethoxythiophene : This is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium. It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics based applications . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems .
-
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine : This compound might have similar properties or applications to the compound you mentioned, but specific information was not available.
-
(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol : This compound might also have similar properties or applications to the compound you mentioned, but specific information was not available.
-
3,4-Dimethoxythiophene : This is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium. It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics based applications . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems .
-
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine : This compound might have similar properties or applications to the compound you mentioned, but specific information was not available.
-
(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol : This compound might also have similar properties or applications to the compound you mentioned, but specific information was not available.
-
3,4-Dimethoxythiophene : This is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium. It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics based applications . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems .
-
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine : This compound might have similar properties or applications to the compound you mentioned, but specific information was not available.
-
(3,4-Dimethoxyphenyl)(thiophen-3-yl)methanol : This compound might also have similar properties or applications to the compound you mentioned, but specific information was not available.
Safety And Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets and to explore its potential applications in medicine or other fields .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-4-3-10(7-13(12)22-2)8-14(20)17-16-19-18-15(23-16)11-5-6-24-9-11/h3-7,9H,8H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYKORMZBQKRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.